molecular formula C11H15BrN2O3S B566758 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide CAS No. 1306271-60-2

5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide

Cat. No. B566758
M. Wt: 335.216
InChI Key: DNPWBXJOTQEQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its ability to bind to certain enzymes and receptors, thereby inhibiting their activity. For example, this compound binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide are largely dependent on its ability to inhibit certain enzymes and receptors. For example, inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate in the body, which can affect the acid-base balance. Inhibition of TRPV1 receptors can lead to a decrease in pain and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a more controlled manner. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research on 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in the development of new drugs for various conditions, such as pain and inflammation. Another direction is to study its effects on other enzymes and receptors, as well as its potential off-target effects. Additionally, research could be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.

Synthesis Methods

The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves the reaction of 3-hydroxycyclohexylamine and 5-bromopyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

The potential use of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in scientific research lies in its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.

properties

IUPAC Name

5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWBXJOTQEQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide

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